

Predicted Toxicity of 3-Phenylpropyl 3-hydroxybenzoate: A Technical Whitepaper

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Compound of Interest

Compound Name: 3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B3157858

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Audience: Researchers, scientists, and drug development professionals.

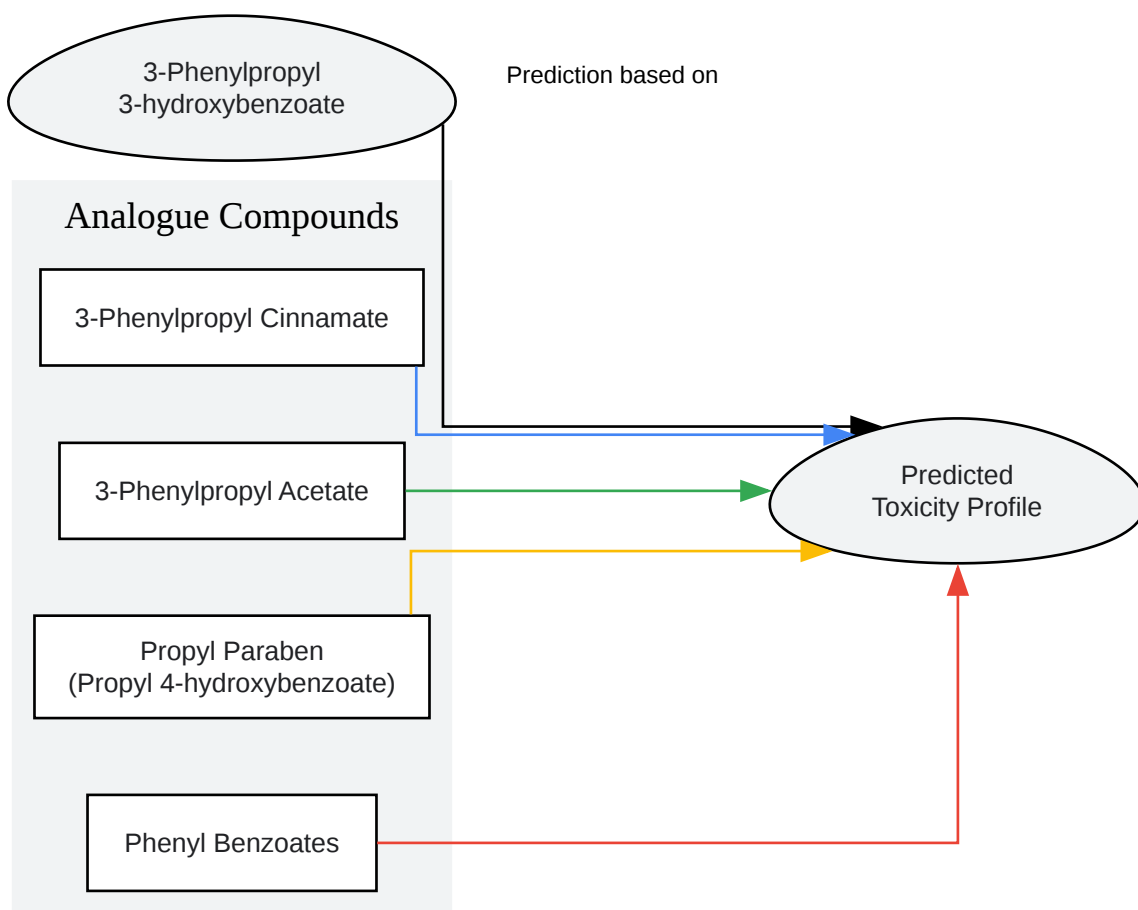
This document provides a comprehensive analysis of the predicted toxicological profile of **3-Phenylpropyl 3-hydroxybenzoate**. Due to the absence of direct experimental data for this specific molecule, this assessment is based on a read-across approach from structurally similar compounds and established principles of toxicology and quantitative structure-activity relationships (QSAR).

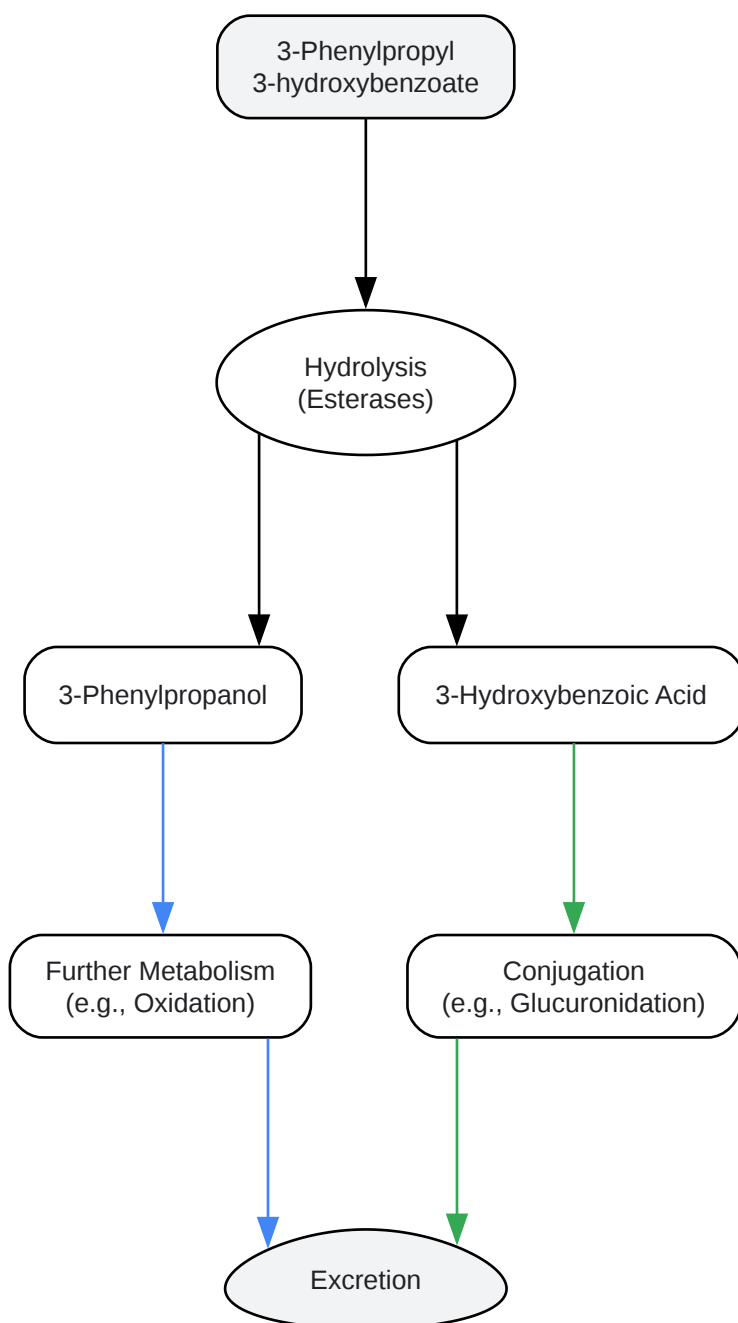
Executive Summary

3-Phenylpropyl 3-hydroxybenzoate is an ester combining a 3-phenylpropanol moiety with 3-hydroxybenzoic acid. Its toxicological profile is predicted based on data from analogues such as other 3-phenylpropyl esters (cinnamate and acetate) and parabens (esters of hydroxybenzoic acid), particularly propyl paraben. The primary route of metabolism is expected to be rapid hydrolysis to 3-phenylpropanol and 3-hydroxybenzoic acid, which are then further metabolized and excreted. Based on the available data for its analogues, **3-Phenylpropyl 3-hydroxybenzoate** is predicted to have low acute toxicity. It is not expected to be genotoxic. While skin sensitization cannot be entirely ruled out, the potential is likely low. The read-across data suggests a favorable profile for repeated dose and reproductive toxicity.

Read-Across and Analogue Data

The prediction of the toxicological profile of **3-Phenylpropyl 3-hydroxybenzoate** is based on the following logical workflow:





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